molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5

Ethyl 6-chloro-5-nitronicotinate

Cat. No. B169116
M. Wt: 230.6 g/mol
InChI Key: RJGYARAKIVLQAQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-nitronicotinate is a chemical compound with the molecular formula C8H7ClN2O4 . It is a solid substance and has a molecular weight of 230.61 .


Molecular Structure Analysis

The InChI code for Ethyl 6-chloro-5-nitronicotinate is 1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-chloro-5-nitronicotinate is a solid substance . It should be stored at 0-8 °C . The compound has a molecular weight of 230.61 .

Scientific Research Applications

Synthesis and Anticoccidial Activity

  • Ethyl 6-chloro-5-nitronicotinate is used in the synthesis of compounds with significant anticoccidial activity. For example, a study found that 5-nitronicotinamide and its analogues synthesized from Ethyl 6-chloro-5-nitronicotinate showed promising results against Eimeria tenella, a parasite causing coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Organocatalytic Conjugate Addition

  • The compound is also utilized in organocatalytic conjugate addition reactions. A study demonstrated the asymmetric conjugate addition of Ethyl 4-chloro-3-oxobutanoate to nitroalkenes, a reaction closely related to Ethyl 6-chloro-5-nitronicotinate, producing tetronic acid derivatives in good yields and with excellent enantioselectivities (Yan, Lu, Wang, Xuan, & Yan, 2012).

Preparation of Nitropyridines

Synthesis of Potential Anticancer Agents

  • In cancer research, Ethyl 6-chloro-5-nitronicotinate is used to synthesize compounds that may have potential as anticancer agents. One study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigating their effects on cultured L1210 cells and mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Stereoselective Cycloadditions

  • The compound is involved in stereoselective 1,3-dipolar cycloadditions, a crucial reaction in synthetic organic chemistry. A study examined the cycloadditions of a chiral nitrone derived from L-erythrulose, highlighting the role of Ethyl 6-chloro-5-nitronicotinate related compounds in these reactions (Carda, Portoles, Murga, Uriel, Marco, Domingo, Zaragoza, & Roper, 2000).

Synthesis of Molluscicidal Compounds

  • Ethyl 6-chloro-5-nitronicotinate is used in synthesizing new thiazolopyrimidinones, which have been studied for their molluscicidal properties. This application is crucial in controlling snail populations, intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Microwave-Assisted Synthesis

  • The compound's derivatives are employed in microwave-assisted synthesis, leading to the production of bioactive compounds. This method demonstrates the potential for rapid and efficient synthesis in medicinal chemistry (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Safety And Hazards

Ethyl 6-chloro-5-nitronicotinate may be harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYARAKIVLQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396369
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-5-nitronicotinate

CAS RN

171876-22-5
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
THIS paper describes the preparation of a number of pyridine intermediates some of which are required in a projected synthesis of lysergic acid. Nitration of 6-hydroxynicotinic acid (I) …
Number of citations: 24 pubs.rsc.org
AH Berrie - 1951 - search.proquest.com
… It was found that replacement of the 6-chlorine atom by a nitrile group did not take place when methyl or ethyl 6-chloro-5-nitronicotinate (CXX, R = Me or Et respectively) was heated with …
Number of citations: 3 search.proquest.com
RL Clark, AA Pessolano, TY Shen… - Journal of medicinal …, 1978 - ACS Publications
… literature references: 2,6-dichloro-3-nitropyridine,13 2-chloro-3,5-dinitropyridine,14 2,5-dichloro-3-nitropyridine,15 2-chloro-3-nitro-5-methylpyridine,16 ethyl 6-chloro-5-nitronicotinate,…
Number of citations: 49 pubs.acs.org

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